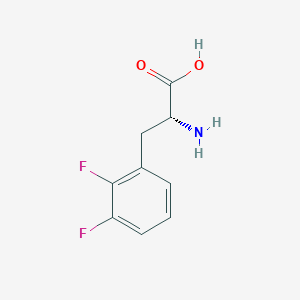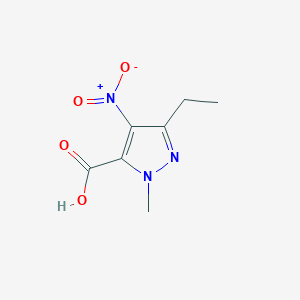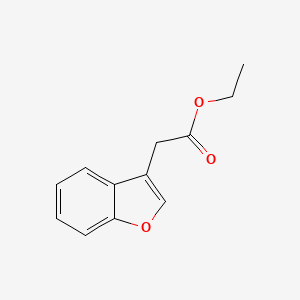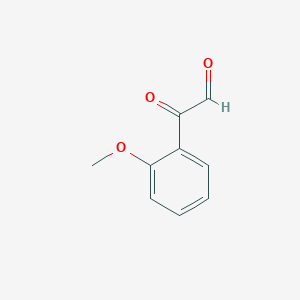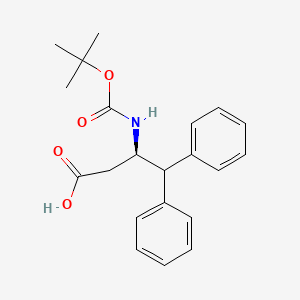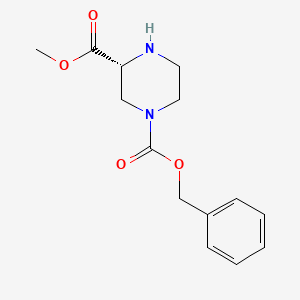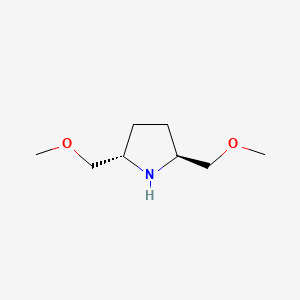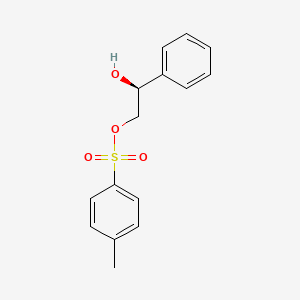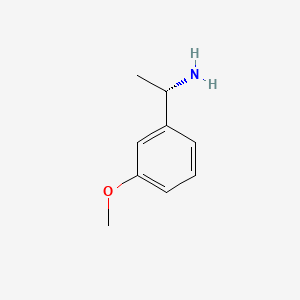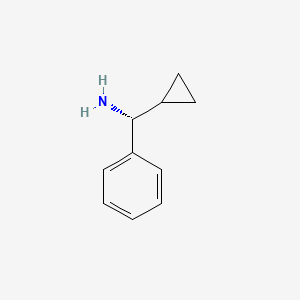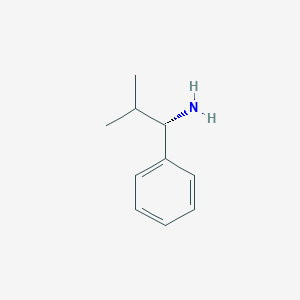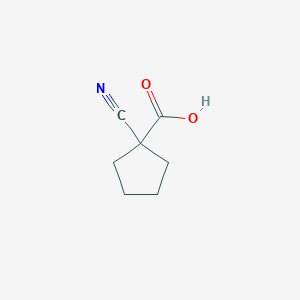![molecular formula C18H18N2O2 B1588360 Acétate de méthyle 2-(6-méthyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) CAS No. 258273-50-6](/img/structure/B1588360.png)
Acétate de méthyle 2-(6-méthyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)
Vue d'ensemble
Description
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique de "Acétate de méthyle 2-(6-méthyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)", en mettant l'accent sur ses applications uniques :
Activité antitumorale
Ce composé a été évalué pour son activité antitumorale potentielle contre différentes lignées cellulaires. Il fait partie de la recherche en cours pour développer de nouveaux traitements contre le cancer .
Agonisme du récepteur GABAA
C'est une impureté du Zolpidem, un agoniste sélectif du récepteur GABAA non benzodiazépinique, ce qui suggère son utilisation potentielle dans les troubles neurologiques .
Inhibition de l'angiogenèse
Des études ont exploré son rôle dans l'inhibition du facteur de croissance de l'endothélium vasculaire (VEGF), qui contribue à l'angiogenèse dans divers cancers .
Applications antibactériennes et antifongiques
Les dérivés de l'imidazo[1,2-a]pyridine, y compris ce composé, ont montré un large spectre d'activité biologique en tant qu'agents antibactériens et antifongiques .
Maladies cardiovasculaires
La recherche a proposé l'utilisation de dérivés de l'imidazo[1,2-a]pyridine pour le traitement des maladies cardiovasculaires .
Activités antileishmaniennes et antimalariques
Des composés apparentés avec des structures de pyrazole ont été synthétisés et évalués pour leurs activités antileishmaniennes et antimalariques puissantes .
Effets pharmacologiques divers
Les dérivés de l'indole, qui partagent une structure de base similaire avec ce composé, sont connus pour leur large éventail d'applications biologiques et cliniques, indiquant des effets pharmacologiques divers potentiels .
Propriétés
IUPAC Name |
methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-7-14(8-5-12)18-15(10-17(21)22-3)20-11-13(2)6-9-16(20)19-18/h4-9,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOVSRWICIMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431662 | |
| Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258273-50-6 | |
| Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
